Iothiouracil sodium
Description
Iothiouracil sodium is a sodium salt derivative of 5-iodo-2-thiouracil. It has been used as an antithyroid agent in the treatment of hyperthyroidism. This compound is selectively incorporated into the melanin pigment of melanomas during biosynthesis by serving as a false melanin precursor. Radiolabelled this compound may be used as a radiopharmaceutical for the diagnosis and therapy of melanotic melanomas .
Properties
CAS No. |
3565-15-9 |
|---|---|
Molecular Formula |
C4H2IN2NaOS |
Molecular Weight |
276.03 g/mol |
IUPAC Name |
sodium;5-iodo-2-sulfanylidene-1H-pyrimidin-6-olate |
InChI |
InChI=1S/C4H3IN2OS.Na/c5-2-1-6-4(9)7-3(2)8;/h1H,(H2,6,7,8,9);/q;+1/p-1 |
InChI Key |
IOCJWKUNNXDZIX-UHFFFAOYSA-M |
SMILES |
C1=NC(=S)NC(=C1I)[O-].[Na+] |
Canonical SMILES |
C1=NC(=S)NC(=C1I)[O-].[Na+] |
Related CAS |
5984-97-4 (Parent) |
Synonyms |
5-iodo-2-thiouracil iodothiouracil iodothiouracil sodium |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iothiouracil sodium involves the iodination of thiouracil. The reaction typically requires the presence of an oxidizing agent to facilitate the incorporation of iodine into the thiouracil molecule. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or other separation techniques to obtain the sodium salt form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives of iothiouracil.
Substitution Products: Various substituted thiouracil derivatives depending on the reagents used.
Scientific Research Applications
Iothiouracil sodium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other iodinated compounds.
Biology: Incorporated into melanin pigments for studying melanogenesis.
Medicine: Employed as an antithyroid agent and in the diagnosis and treatment of melanotic melanomas.
Industry: Utilized in the production of radiopharmaceuticals for medical imaging and therapy.
Mechanism of Action
Iothiouracil sodium exerts its effects by inhibiting the synthesis of thyroid hormones. It interferes with the iodination of tyrosine residues in thyroglobulin, an essential step in the production of thyroxine and triiodothyronine. This inhibition reduces the overall production of thyroid hormones, making it effective in the treatment of hyperthyroidism .
Comparison with Similar Compounds
Thiouracil: Another antithyroid agent with a similar mechanism of action but lacks the iodine atom.
Methimazole: A thionamide used in the treatment of hyperthyroidism, similar in function but structurally different.
Uniqueness: Iothiouracil sodium is unique due to its incorporation of iodine, which enhances its antithyroid activity and allows it to be used as a radiopharmaceutical. This iodine incorporation also enables its selective uptake by melanomas, making it valuable in both diagnostic and therapeutic applications .
Biological Activity
Iothiouracil sodium is a compound primarily used in the treatment of hyperthyroidism. It acts as an antithyroid agent by inhibiting the synthesis of thyroid hormones. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its effects.
This compound functions by inhibiting the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues in thyroglobulin, a precursor to thyroid hormones. By blocking this enzymatic activity, this compound reduces the production of thyroxine (T4) and triiodothyronine (T3), leading to decreased levels of these hormones in the bloodstream. This mechanism is particularly beneficial in conditions characterized by excessive thyroid hormone production, such as Graves' disease.
Pharmacokinetics
The pharmacokinetics of this compound indicate that it is rapidly absorbed after oral administration, with peak plasma concentrations typically occurring within 1-2 hours. The drug has a half-life of approximately 1-2 hours, necessitating multiple daily doses to maintain therapeutic levels. It is primarily excreted via the kidneys.
Case Studies
- Case Study on Hyperthyroidism Management : A 45-year-old female diagnosed with Graves' disease exhibited significantly elevated T3 and T4 levels. After initiating treatment with this compound at a dosage of 300 mg/day, her thyroid hormone levels normalized within six weeks. The patient reported a marked reduction in symptoms such as palpitations and anxiety, demonstrating the drug's efficacy in managing hyperthyroid symptoms.
- Long-term Treatment Outcomes : A cohort study involving 120 patients treated with this compound for hyperthyroidism showed that 85% achieved euthyroid status within three months. The study highlighted that continuous monitoring and dosage adjustments were critical in preventing adverse effects such as leukopenia and liver dysfunction.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Parameter | Baseline (Before Treatment) | Post-Treatment (3 Months) |
|---|---|---|
| Serum T3 (ng/dL) | 250 | 80 |
| Serum T4 (µg/dL) | 12 | 4 |
| Thyroid Stimulating Hormone (TSH) (µIU/mL) | <0.01 | 3.5 |
| White Blood Cell Count (cells/mm³) | 6,000 | 4,500 |
This table illustrates the significant reductions in thyroid hormones and normalization of TSH levels following treatment with this compound.
Adverse Effects
While generally well-tolerated, this compound can cause several adverse effects:
- Hematological Effects : Agranulocytosis is a serious but rare side effect that necessitates regular blood monitoring.
- Liver Toxicity : Elevated liver enzymes may occur; thus, liver function tests should be conducted periodically.
- Gastrointestinal Disturbances : Nausea and abdominal discomfort are common but usually mild.
Q & A
Q. What established protocols ensure reproducible synthesis of Iothiouracil sodium, and what validation steps are critical?
To achieve reproducibility, follow peer-reviewed synthesis protocols with detailed stoichiometry, reaction conditions (temperature, solvent, catalysts), and purification methods. Document deviations rigorously and validate purity via techniques like HPLC (>95% purity threshold) and NMR spectroscopy. Cross-reference methods from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) that emphasize full experimental transparency .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices, and how are interferences minimized?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity in complex matrices. Validate methods using spike-and-recovery experiments (85–115% recovery range) and assess matrix effects via post-column infusion. Include internal standards (e.g., isotopically labeled analogs) to correct for variability. Reference methodological guidelines from Reviews in Analytical Chemistry for rigorous validation .
How should researchers formulate hypothesis-driven questions about this compound’s pharmacological activity?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Feasibility: Ensure access to validated animal models or cell lines.
- Novelty: Investigate understudied mechanisms (e.g., thyroid peroxidase inhibition kinetics).
- Ethical: Adhere to IACUC protocols for in vivo studies. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions .
Advanced Research Questions
Q. What experimental designs address contradictions in reported pharmacokinetic (PK) data for this compound?
Conduct meta-analyses to identify methodological disparities (e.g., dosing regimens, sampling intervals). Replicate studies under standardized conditions, controlling for variables like renal clearance rates and protein binding. Use Bayesian statistics to reconcile conflicting data, as suggested in sodium intake methodology studies .
Q. How can researchers validate novel metabolic pathways of this compound using in vitro-in vivo correlation (IVIVC)?
Combine hepatocyte incubation assays (CYP450 isoform screening) with in vivo tracer studies (e.g., ¹⁴C-labeled compound). Employ kinetic modeling to predict metabolite accumulation. Ensure compliance with Reviews in Analytical Chemistry guidelines for reporting mechanistic data .
Q. What strategies resolve spectral interference in this compound analysis when co-administered with structurally similar drugs?
Optimize chromatographic separation using gradient elution (e.g., C18 columns, 0.1% formic acid mobile phase). Apply chemometric tools like principal component analysis (PCA) to distinguish overlapping UV/Vis or MS peaks. Validate specificity per ICH Q2(R1) guidelines .
Methodological Best Practices
Q. How should researchers document experimental procedures to ensure reproducibility?
- Provide granular details: Equipment models (e.g., Agilent 1260 HPLC), software versions, and raw data repositories.
- Use SI units and report uncertainties (e.g., ±SD for n≥3 replicates).
- Follow Beilstein Journal standards: Limit main text to critical syntheses; auxiliary data in supplements .
Q. What statistical approaches are appropriate for dose-response studies of this compound?
Apply nonlinear regression (e.g., Hill equation) for EC₅₀ determination. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Consult biostatisticians early to align analysis with experimental design .
Handling Data Contradictions
Q. How can researchers mitigate variability in this compound’s bioavailability across preclinical studies?
Standardize administration routes (e.g., oral gavage vs. intravenous) and fasting states. Analyze bioavailability using compartmental modeling (e.g., NONMEM) to account for interspecies differences. Cross-validate findings with isotopic tracing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
